molecular formula C12H16ClN3 B15110826 N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride

N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15110826
M. Wt: 237.73 g/mol
InChI Key: MLQMCJTYJAGOOX-UHFFFAOYSA-N
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Description

N-Benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative featuring a benzyl group at the N1 position and methyl groups at the 1- and 4-positions of the pyrazole ring, with a hydrochloride counterion enhancing its solubility. This compound is synthesized via reactions involving acyl chlorides and tertiary amines in acetonitrile, as described in protocols for analogous bispidin-ol derivatives .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-10-9-15(2)14-12(10)13-8-11-6-4-3-5-7-11;/h3-7,9H,8H2,1-2H3,(H,13,14);1H

InChI Key

MLQMCJTYJAGOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound with a pyrazole ring, a benzyl group attached to the pyrazole's nitrogen atom, and two methyl groups at the 1 and 4 positions of the pyrazole ring. The molecular formula is C11H14N4, and its molecular weight is approximately 218.25 g/mol. The benzyl group enhances its lipophilicity, which can affect its biological interactions and applications.

Note: The query specifies to avoid using smolecule.com. As such, the following answer will not contain information from that source.

Potential Applications

N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine has potential applications in various fields:

  • Synthesis of Complex Molecules Such reactions can be utilized in synthesizing more complex molecules or derivatives.
  • Medicinal Chemistry Pyrazole derivatives may exhibit inhibition against certain enzymes or receptors, suggesting potential therapeutic applications.
  • ** delivery systems** N-benzyl substituted 1,4-dihydropyridines may be prospective delivery systems .

The biological activity of N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine has been investigated in various studies. Compounds containing pyrazole moieties are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Interaction Studies

Interaction studies involving N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine often focus on its binding affinities with biological targets such as enzymes or receptors.

Similar Compounds

The unique combination of a benzyl group and specific methyl substitutions at positions 1 and 4 distinguishes N-benzyl-1,4-dimethyl-1H-pyrazol-5-amine from these similar compounds:

Compound NameUnique Features
3-Ethyl-1-phenyldihydropyrroleContains a dihydropyrrole ring; less polar than N-benzyl derivative.
3-(Aminomethyl)-1,5-dimethylpyrazoleHas an aminomethyl group; different substitution pattern on pyrazole.
1H-Pyrazole-1-carboximidamide hydrochlorideCarboximidamide functionality; used in different biological contexts.
3-(Aminomethyl)-1-methylpyrazoleMethyl substitution; potentially different reactivity profiles.

Mechanism of Action

The mechanism of action of N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with N-benzyl-1,4-dimethylpyrazol-3-amine;hydrochloride, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) Solubility Pharmacological Notes Synthesis Method
This compound Pyrazole core with N-benzyl and 1,4-dimethyl groups ~247.7 (est.) Soluble in polar aprotic solvents (e.g., acetonitrile) Hypothesized neurological activity (inferred from benzyl-amine analogs) Acylation of bispidin-ol derivatives in acetonitrile
N-Benzyl-1,4-benzenediamine dihydrochloride Benzene diamine backbone with N-benzyl substitution ~311.2 High solubility in water (dihydrochloride salt) Used in ligand synthesis; no direct therapeutic data Not explicitly described; likely via benzylation of diamines
N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine Pyrazole-methyl linked to benzene diamine ~269.3 Moderate solubility in DMSO or ethanol Antioxidant activity (inferred from triazole analogs) Multi-step alkylation and condensation
N-Benzyl-1,2,3,4-tetrahydroacridin-9-amine Tetrahydroacridine fused ring with benzyl-amine ~304.4 Lipophilic (soluble in chloroform, DMSO) Neuroprotective potential; cognitive disorder targets Cyclization and benzylation of acridine precursors

Key Differences and Implications

Core Heterocycle :

  • The pyrazole ring in the target compound confers rigidity and hydrogen-bonding capacity, contrasting with the planar tetrahydroacridine in or the flexible benzene diamine in . Pyrazoles often exhibit enhanced metabolic stability compared to benzene derivatives .

Substituent Effects :

  • The 1,4-dimethyl groups on the pyrazole may sterically hinder interactions with biological targets compared to the unsubstituted benzene diamine in . However, methylation can improve lipophilicity and membrane permeability .

Pharmacological Potential: While N-benzyl-1,2,3,4-tetrahydroacridin-9-amine shows explicit neuroprotective activity , the target compound’s pyrazole scaffold may align more with antioxidant or anti-inflammatory pathways, as seen in structurally related triazole derivatives .

Synthetic Complexity :

  • The target compound’s synthesis via acylation is less labor-intensive than the multi-step protocols for tetrahydroacridines or pyrazole-linked diamines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-1,4-dimethylpyrazol-3-amine hydrochloride, and how can yield be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, coupling a benzylamine derivative with a pre-functionalized pyrazole ring (e.g., 1,4-dimethylpyrazol-3-amine) under basic conditions, followed by HCl salt formation . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature control : 60–80°C balances reaction rate and side-product formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: ~8–10 min) .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak ([M+H]+^+ at m/z 246.1) and HCl adducts .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer :

  • Solubility : Highly soluble in water and methanol due to the hydrochloride salt .
  • Storage : Stable at −20°C in airtight, light-protected containers. Avoid prolonged exposure to humidity (>60% RH) to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., N-debenzylation or pyrazole ring oxidation) .
  • Dose optimization : Adjust dosing regimens to account for rapid clearance .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in pyrazole derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with varying substituents (e.g., halogens at position 1 or methyl groups at position 4) .
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Data analysis : Multivariate regression models correlate logP, steric bulk, and IC50_{50} values .

Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?

  • Methodological Answer :

  • Scale-up challenges : Aggregation or exothermic side reactions. Mitigation includes:
  • Slow reagent addition : Prevents localized overheating.
  • Flow chemistry : Improves heat dissipation and mixing efficiency .
  • Byproduct monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates .

Key Considerations for Researchers

  • Contradictory Data : Variations in biological activity may stem from differences in assay conditions (e.g., cell line sensitivity or incubation time). Always replicate experiments across multiple models .
  • Advanced Purification : For chiral analogs, use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .

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